molecular formula C24H16ClN3OS B2522869 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide CAS No. 922679-58-1

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide

Cat. No. B2522869
CAS RN: 922679-58-1
M. Wt: 429.92
InChI Key: RKHLZJCWHNKCKO-UHFFFAOYSA-N
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Description

The compound "N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide" is a complex organic molecule that likely contains a benzo[d]thiazole moiety, a pyridine unit, and a naphthamide group. These structural features suggest that the compound could be of interest in the field of heterocyclic chemistry, where such fused ring systems are often explored for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related thiazole-containing compounds has been demonstrated in the literature. For instance, the synthesis of thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks has been reported, which involves the formation of a title compound with the elimination of aniline or 2-aminobenzothiazole as by-products . Although the exact synthesis of "N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide" is not detailed, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using analytical and spectral studies, including single-crystal X-ray data . Quantum mechanical and spectroscopic investigations, such as FT-IR, NMR, and UV studies, have been used to study the properties of similar molecules . These techniques could be employed to analyze the molecular structure of "N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide" and confirm its configuration.

Chemical Reactions Analysis

The literature provides insights into the reactivity of structurally related compounds. For example, N-1-Naphthyl-3-oxobutanamide has been used to synthesize various heterocyclic compounds, including pyridine derivatives . Similarly, the reactivity of the compound could be explored through reactions with different electrophiles, nucleophiles, or through cyclization reactions to yield novel heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various techniques. For instance, the electronic, vibrational, and structural properties of a new pyrazoline derivative were studied using computational methods . Additionally, the synthesis and characterization of novel thiazole derivatives have included analysis of physical parameters such as FT-IR, NMR, and UV-Visible spectra . These methods could be applied to determine the physical and chemical properties of "N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide," including its stability, solubility, and electronic properties.

Scientific Research Applications

Synthesis and Anti-bacterial Evaluation

A study by Ahmed S. M. Al‐Janabi et al. (2020) explored the synthesis of novel Schiff bases, including compounds related to the chemical structure of interest, demonstrating good antibacterial activity against pathogenic bacteria. These findings suggest potential applications in developing new antibacterial agents. The study also included molecular docking studies indicating the compounds' potential as SARS-CoV-2 inhibitors, highlighting their relevance in antiviral research (Ahmed S. M. Al‐Janabi, A. O. Elzupir, & T. Yousef, 2020).

Molecular Docking and DFT Studies

Sonam Bhatia et al. (2013) conducted quantum chemical analysis on compounds with a similar backbone, revealing insights into tautomerism and divalent N(I) character, which are crucial for understanding the compound's chemical behavior and potential interactions with biological targets. Such information is valuable for drug design and understanding the compound's mechanism of action (Sonam Bhatia, Yogesh J. Malkhede, & P. Bharatam, 2013).

OLED Applications

Katarzyna Choroba et al. (2019) investigated the potential of aryl substituted 2,6-di(thiazol-2-yl)pyridines for OLEDs, suggesting that derivatives of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide might have applications in electronics, specifically in the development of materials for organic light-emitting diodes due to their electrochemical activity and photophysical properties (Katarzyna Choroba et al., 2019).

Antibacterial and Antifungal Activity

A study by K. H. Patel and Y. Patel (2015) synthesized and evaluated the antibacterial and antifungal activities of heterocyclic compounds similar to the chemical structure , demonstrating the potential of such compounds in treating bacterial and fungal infections. This suggests the broader applicability of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide in antimicrobial research (K. H. Patel & Y. Patel, 2015).

Metal Complexes and Antitumor Activity

Research by X. Zou et al. (2020) on pyridine hydrazyl thiazole metal complexes, including structural characterization and evaluation of antibacterial and antitumor activity, highlights the potential of compounds related to N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide in developing new therapeutic agents with specificity for certain cancer cell lines, providing a foundation for future pharmaceutical applications (X. Zou et al., 2020).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3OS/c25-20-8-3-9-21-22(20)27-24(30-21)28(15-16-5-4-12-26-14-16)23(29)19-11-10-17-6-1-2-7-18(17)13-19/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHLZJCWHNKCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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